2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a cyanoacetamide in the presence of sulfur and a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiophene and thiazole rings allows for strong interactions with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-thiazolecarboxylic acid.
Uniqueness
2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N2O2S2 |
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Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h1-3H,(H2,9,10)(H,11,12) |
InChI Key |
RFCBNVZIAILMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(N=C(S2)N)C(=O)O |
Origin of Product |
United States |
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